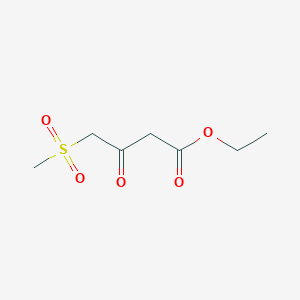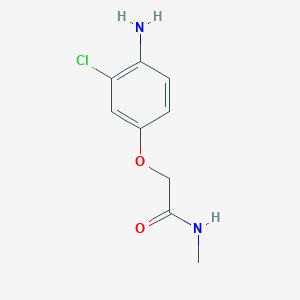
3-Fluoro-2-(piperidin-3-yloxy)pyridine
Overview
Description
3-Fluoro-2-(piperidin-3-yloxy)pyridine is a chemical compound with the CAS Number: 1343840-07-2. It has a molecular weight of 196.22 . The IUPAC name for this compound is 3-fluoro-2-pyridinyl 3-piperidinyl ether .
Molecular Structure Analysis
The InChI code for 3-Fluoro-2-(piperidin-3-yloxy)pyridine is 1S/C10H13FN2O/c11-9-4-2-6-13-10(9)14-8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Fluoro-2-(piperidin-3-yloxy)pyridine is a liquid at room temperature .Scientific Research Applications
Corrosion Inhibition and Material Properties
Piperidine derivatives, including 3-fluoro-2-(piperidin-3-yloxy)pyridine, have been studied for their corrosion inhibition properties, particularly in protecting iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate the adsorption behaviors of these compounds on iron surfaces, indicating their potential in corrosion inhibition applications (Kaya et al., 2016).
Applications in Medicinal Chemistry and Drug Development
Kinase Inhibition
The compound has been involved in docking and quantitative structure–activity relationship (QSAR) studies, particularly for its interactions with c-Met kinase. These studies help to understand the molecular features contributing to the high inhibitory activity of derivatives including 3-fluoro-2-(piperidin-3-yloxy)pyridine, which is crucial in the development of kinase inhibitors (Caballero et al., 2011).
Synthetic Approaches in Pharmaceutical Development
A synthesis method has been established for 3-fluoro-2-(piperidin-3-yloxy)pyridine derivatives, showcasing its role as a key intermediate in the preparation of potent kinase inhibitors. These synthetic routes provide economically feasible and practical approaches to produce these compounds, indicating their importance in pharmaceutical manufacturing (Zhang et al., 2009).
Applications in Organic Chemistry and Catalysis
Synthesis of Fluorinated Heterocycles
The compound is used in the synthesis of various fluorinated nitrogen heterocycles, which are of great interest in material science, agrochemicals, and pharmaceuticals. Methods involving electrophilic and nucleophilic fluorination have been developed to furnish these fluorinated heterocycles, indicating the compound's utility in creating biologically active structures (Gichuhi et al., 2014).
Safety And Hazards
The safety information available indicates that 3-Fluoro-2-(piperidin-3-yloxy)pyridine is dangerous. It has hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-fluoro-2-piperidin-3-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-4-2-6-13-10(9)14-8-3-1-5-12-7-8/h2,4,6,8,12H,1,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNXDUDLJXSXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(piperidin-3-yloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445043.png)
![N-[(3-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1445044.png)
![1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1445045.png)


![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B1445050.png)





![1-[(3-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1445061.png)
amine](/img/structure/B1445062.png)